Comparative Free-Radical Oxidation: Product Yield and Pathway Divergence
In a free-radical oxidation study, 2-cycloocten-1-one was compared to 2-cyclohexen-1-one under identical conditions (80°C, 10:1 DCE:acetonitrile, 0.05 eq tBuOOH/H₂O₂). The target compound exhibited significantly lower yield (1.2%) compared to the six-membered analog (23.7%), with the major pathway shifting dramatically toward epoxide formation (40.3% cyclooctene oxide vs. 2.0% cyclohexene oxide) [1]. This demonstrates that ring size dictates not just reaction efficiency but the dominant chemical pathway.
| Evidence Dimension | Product Yield and Pathway Distribution |
|---|---|
| Target Compound Data | Yield: 1.2% (2-cycloocten-1-one), 40.3% (cyclooctene oxide) |
| Comparator Or Baseline | 2-Cyclohexen-1-one: Yield: 23.7% (2-cyclohexen-1-one), 2.0% (cyclohexene oxide) |
| Quantified Difference | ~20-fold lower enone yield; ~20-fold higher epoxide yield for cyclooctene |
| Conditions | Free-radical oxidation; 80°C; 10:1 DCE:MeCN; 0.05 eq tBuOOH/H₂O₂ |
Why This Matters
Procurement for oxidation studies or epoxide synthesis must consider that 2-cycloocten-1-one is a poor enone product but an excellent precursor for cyclooctene oxide, which is not the case for smaller rings.
- [1] Luck, R. L.; Newberry, N. K. Free-radical catalyzed oxidation reactions with cyclohexene and cyclooctene with peroxides as initiators. Journal of Physical Organic Chemistry 2022, 35 (2), e4326. View Source
